N-[(2,6-difluorophenyl)methyl]cyclopropanecarboxamide
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Overview
Description
N-[(2,6-difluorophenyl)methyl]cyclopropanecarboxamide is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a cyclopropane ring, which is a three-membered carbon ring, attached to a carboxamide group and a difluorophenylmethyl group. The presence of fluorine atoms in the phenyl ring enhances its chemical stability and reactivity, making it a valuable compound for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,6-difluorophenyl)methyl]cyclopropanecarboxamide typically involves the reaction of 2,6-difluorobenzyl chloride with cyclopropanecarboxamide in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
N-[(2,6-difluorophenyl)methyl]cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the difluorophenyl ring, where nucleophiles replace one or both fluorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF or THF.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
N-[(2,6-difluorophenyl)methyl]cyclopropanecarboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with enhanced properties.
Mechanism of Action
The mechanism of action of N-[(2,6-difluorophenyl)methyl]cyclopropanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The presence of fluorine atoms enhances its binding affinity and selectivity, making it a potent compound for therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
- N-[(2,6-difluorophenyl)methyl]cyclopentanamine
- N-[(2,6-difluorophenyl)methyl]cyclopropanamine
Uniqueness
N-[(2,6-difluorophenyl)methyl]cyclopropanecarboxamide stands out due to its cyclopropane ring, which imparts unique chemical and biological properties. The presence of the difluorophenyl group further enhances its reactivity and stability compared to similar compounds .
Properties
Molecular Formula |
C11H11F2NO |
---|---|
Molecular Weight |
211.21 g/mol |
IUPAC Name |
N-[(2,6-difluorophenyl)methyl]cyclopropanecarboxamide |
InChI |
InChI=1S/C11H11F2NO/c12-9-2-1-3-10(13)8(9)6-14-11(15)7-4-5-7/h1-3,7H,4-6H2,(H,14,15) |
InChI Key |
RKRNGUGZJPTZCQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(=O)NCC2=C(C=CC=C2F)F |
Origin of Product |
United States |
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